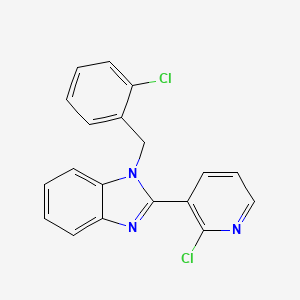

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Description

1-(2-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-chloro-3-pyridinyl substituent at the C2 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3/c20-15-8-2-1-6-13(15)12-24-17-10-4-3-9-16(17)23-19(24)14-7-5-11-22-18(14)21/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZPFSZDPKDYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of Chlorobenzyl and Chloropyridinyl Groups: The chlorobenzyl and chloropyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs include :

- 3h (): Replaces the pyridinyl group with a 2-chlorophenyl ring.

- IVd (): Incorporates a tetrazoloquinoxaline core and triazolylmethyl substituent.

- 5a–k, 6a–c (): Feature pyridin-3-yl and triazolylmethyl groups.

Physicochemical and Electronic Properties

- Chlorine atoms may also reduce metabolic degradation via cytochrome P450 enzymes.

- Electronic Effects : Chlorine’s electron-withdrawing nature could lower the benzimidazole’s pKa, enhancing protonation at physiological pH and facilitating interactions with anionic biological targets.

Molecular Docking and Target Prediction

Quinoxaline derivatives (IVa–n) bind EGFR with docking scores correlating with experimental IC50 values . Although the target compound’s binding to EGFR is unexplored, its benzimidazole core and chlorinated substituents may favor interactions with ATP-binding pockets or allosteric sites in kinases.

Biological Activity

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific compound based on various research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

- Chemical Formula : C21H17Cl2N3

- Molecular Weight : 382.29 g/mol

- CAS Number : 344278-96-2

The compound features a benzimidazole core, which is known for its pharmacological significance. The presence of chlorinated aromatic groups enhances its bioactivity by facilitating interactions with biological targets.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit promising anticancer properties. In a study involving tumor-bearing mice, this compound demonstrated significant tumor growth suppression. Flow cytometry analyses revealed that this compound induces apoptosis in cancer cell lines in a dose-dependent manner, with an IC50 value of approximately 25.72 ± 3.95 μM .

Antimicrobial Activity

Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. In vitro studies have reported that compounds similar to this compound exhibit moderate to strong inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, comparative studies have shown that these derivatives can outperform standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole compounds is often influenced by their structural modifications. The introduction of halogen substituents, such as chlorine in the pyridine ring or benzyl moiety, has been associated with enhanced potency against various biological targets. The SAR studies indicate that:

- Chlorination increases lipophilicity and facilitates better membrane permeability.

- Substituents on the benzimidazole ring can modulate receptor binding affinity and selectivity.

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer effects of benzimidazole derivatives included this compound among other compounds. Results showed significant inhibition of cell proliferation in MCF7 breast cancer cells with an IC50 value indicating effective cytotoxicity .

- Antimicrobial Efficacy : A comprehensive review highlighted the effectiveness of benzimidazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 2-chlorobenzyl chloride and 2-chloro-3-pyridinyl derivatives. Use nucleophilic substitution to attach the benzyl group to the benzimidazole core. Reference protocols from analogous compounds (e.g., 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole) suggest using potassium carbonate as a base in DMF or ethanol under reflux for 6–12 hours .

- Step 2 : Optimize solvent polarity (e.g., ethanol/water mixtures) and temperature (70–80°C) to enhance yield. For example, in related benzimidazole syntheses, aqueous ethanol with 10% NaOH improved condensation efficiency .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization from ethanol/water.

Q. How should spectroscopic and thermal characterization be conducted to confirm the compound’s structure and stability?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Assign peaks by comparing to analogous compounds (e.g., 2-(pyridyl)benzimidazoles show aromatic protons at δ 7.5–8.5 ppm and pyridyl protons at δ 8.0–8.7 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Thermal Analysis :

- TGA/DTA : Perform under nitrogen (heating rate: 10°C/min) to assess decomposition temperatures and stability. For example, related benzimidazoles exhibit stability up to 250°C .

Q. What purification techniques are most suitable for isolating high-purity samples of this compound?

- Methodology :

- Recrystallization : Use ethanol/water (3:1 ratio) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for complex mixtures.

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity validation.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?

- Methodology :

- Derivatization : Synthesize analogs with varying substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl or modifying the pyridinyl group).

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC50 values to identify critical substituent effects .

- Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict binding affinities and validate with crystallographic data (if available) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts inconsistent with expected structures) be resolved during characterization?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., confirm C-Cl stretches at 600–800 cm⁻¹) and mass spectrometry.

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, 3-benzyl-6-(2-chlorobenzoyl)benzoxazolone was structurally confirmed using X-ray diffraction (R-factor = 0.072) .

- Dynamic NMR : Assess rotational barriers of substituents (e.g., benzyl groups) if peak splitting occurs due to restricted rotation.

Q. What experimental designs are optimal for studying the compound’s fluorescence properties and potential applications in bioimaging?

- Methodology :

- Fluorescence Spectroscopy : Measure emission spectra (λex = 280–320 nm) in solvents of varying polarity (e.g., DMSO, water) to assess solvatochromic effects .

- Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H2SO4) for comparative analysis.

- Cell Imaging : Test permeability in live cells (e.g., HeLa) using confocal microscopy. Optimize incubation time and concentration to minimize cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.